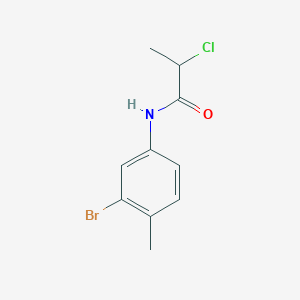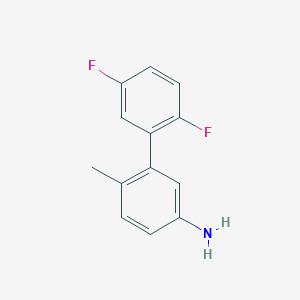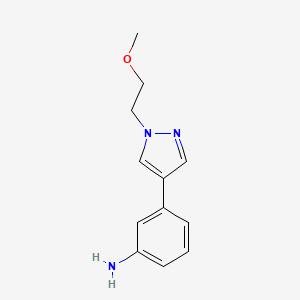
N-(3-Bromo-4-methyl-phenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Bromo-4-methyl-phenyl)prop-2-enamide is an organic compound characterized by a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a prop-2-enamide group
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Bromination and Amide Formation: Starting with 4-methylbenzene, bromination at the 3-position can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Subsequent amide formation involves reacting the brominated compound with prop-2-enoyl chloride in the presence of a base like triethylamine.
Transition Metal-Catalyzed Coupling Reactions: Techniques such as Suzuki-Miyaura coupling can be employed, where a boronic acid derivative of the phenyl ring is coupled with an alkenyl halide under palladium catalysis.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions helps in scaling up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, resulting in the formation of a carboxylic acid derivative.
Reduction: Reduction of the bromine atom can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of an alkyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or alcohols replace the bromine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Nucleophiles like sodium hydroxide or ammonia are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: 3-Bromo-4-methylbenzoic acid.
Reduction: 3-Methyl-4-aminophenylprop-2-enamide.
Substitution: Various substituted phenylprop-2-enamides depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds with potential biological activities. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which N-(3-Bromo-4-methyl-phenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the prop-2-enamide group play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
N-(4-Methoxyphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of a bromine atom.
N-(3-Chloro-4-methyl-phenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-(3-Bromo-4-ethyl-phenyl)prop-2-enamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: N-(3-Bromo-4-methyl-phenyl)prop-2-enamide is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to other halogenated compounds. This difference in reactivity can lead to distinct biological activities and industrial applications.
特性
IUPAC Name |
N-(3-bromo-4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h3-6H,1H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDVJYKKTSZATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Trifluoromethyl)phenyl]oxolan-3-ol](/img/structure/B7861718.png)
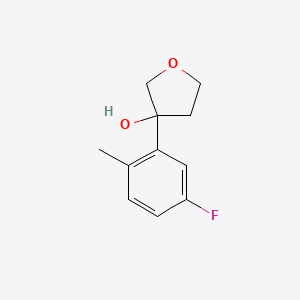
![3-[4-(Trifluoromethyl)phenyl]oxolan-3-ol](/img/structure/B7861724.png)
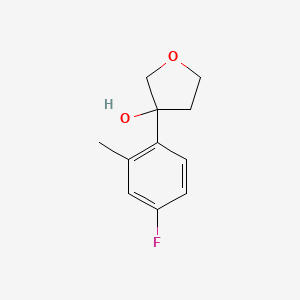

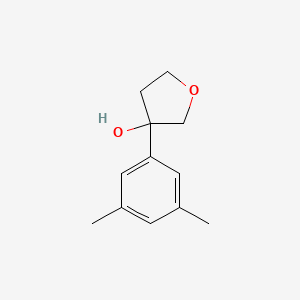
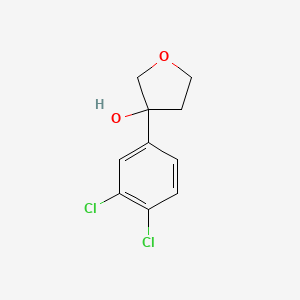
![N-[(2-bromophenyl)methyl]oxolan-3-amine](/img/structure/B7861770.png)
![2-[(3E)-oxolan-3-ylidene]acetonitrile](/img/structure/B7861773.png)
